S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride - 2205383-96-4

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Catalog Number: EVT-1705548
CAS Number: 2205383-96-4
Molecular Formula: C9H21Cl2N3O
Molecular Weight: 258.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

  • Compound Description: This compound features a piperazine ring, similar to the target compound. It incorporates a quinoline ring system and methoxyphenyl groups. The research focuses on its crystal structure and intermolecular interactions. []
  • Relevance: Both this compound and S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride share the presence of a piperazine ring within their structures. []

Compound 2: (S)-3-(3,4-difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide (B-973B)

  • Compound Description: B-973B, characterized as an allosteric activating positive allosteric modulator (PAM), targets α7 nicotinic acetylcholine receptors (nAChRs). Its structure includes a piperazine ring linked to a pyrazine ring, further connected to a propanamide group and a difluorophenyl ring. []
  • Relevance: The shared presence of a piperazine ring connects this compound to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride. []

Compound 3: PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide)

  • Compound Description: Initially identified as a potent and selective dopamine D4 receptor ligand, PB12 features a piperazine ring connected to a benzamide group via an ethyl linker. This compound served as a basis for structural modifications aiming to enhance its affinity for the dopamine D3 receptor. []
  • Relevance: PB12 shares a structural similarity with S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride through the presence of a piperazine ring linked to an amide group (benzamide in PB12, propionamide in the target compound). []

Compound 4: N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide

  • Compound Description: This compound exhibits high affinity for the dopamine D3 receptor. Its structure incorporates a piperazine ring linked to a benzamide group through a butyl linker. It was further modified to explore its potential as a positron emission tomography (PET) ligand. []
  • Relevance: This compound and S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride both contain a piperazine ring connected to a benzamide group. The target compound differs by having a propionamide group instead of a benzamide. []

Compound 5: N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide (Compound 27)

  • Compound Description: This high-affinity D3 ligand features a piperazine ring linked to a benzamide group via a butyl linker. Its structure makes it a potential candidate for PET imaging due to its favorable lipophilicity and suitability for carbon-11 labeling. []
  • Relevance: This compound shares with S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride the presence of a piperazine ring and an amide group, although the target compound features a propionamide instead of a benzamide. []

Compound 6: N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide (Compound 41)

  • Compound Description: Demonstrating high affinity for the D3 receptor, this compound features a piperazine ring linked to a benzofurancarboxamide group through a butyl linker. Its structure and properties make it a suitable candidate for PET imaging. []

Compound 7: 2-(furan-2-yl)7-(2-(4-(4-(2-methoxyethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine (Preladenant)

  • Compound Description: Preladenant is an adenosine A2a receptor antagonist currently in phase III clinical trials for Parkinson's disease. It features a piperazine ring within its structure. []
  • Relevance: Both S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride and Preladenant share the presence of a piperazine ring within their structures. []

Compound 8: (S)-WAY-100135 (N-tert-butyl-3-[4-(2-methoxyphenyl) piperazin-1-yl]-2-phenylpropanamide)

  • Compound Description: A 5-HT1A receptor antagonist, (S)-WAY-100135 is structurally similar to WAY-100635 but demonstrated only a moderate antagonist effect on 5-HT1A autoreceptors in research involving serotonergic neuronal activity. []
  • Relevance: (S)-WAY-100135 is closely related to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride due to the presence of the piperazine ring, the propanamide group, and the ethyl linker connecting the piperazine to the rest of the molecule. Both compounds share a significant portion of their core structure. []

Compound 9: WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl] ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide)

  • Compound Description: WAY-100635 is a potent and selective 5-hydroxytryptamine1A (5-HT1A) receptor antagonist. Research suggests it increases serotonergic neuronal activity in behaving cats by blocking the inhibitory action of 5-HT1A autoreceptors. It exhibits a strong ability to prevent the decrease in serotonergic neuronal activity induced by 8-hydroxy-2-(di-n-propylamino)tetralin, a selective 5-HT1A agonist. []
  • Relevance: WAY-100635 is structurally similar to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride, as both compounds share a piperazine ring and an ethyl linker connecting the piperazine to the amide group. []

Compound 10: 4-fluoro-N-(2-[4-(2-methoxyphenyl)1-piperazinyl]ethyl)-N-(2-pyridinyl)benzamide (p-MPPF)

  • Compound Description: p-MPPF is a selective 5-HT1A receptor antagonist that effectively blocks the stimulatory effects of 5-carboxamidotryptamine on [(35)S]-GTPγS binding in the hippocampus and dorsal raphe nucleus. It is used to differentiate 5-HT1A receptor activity from that of other 5-HT receptor subtypes. []
  • Relevance: This compound exhibits structural similarities to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride, particularly the shared presence of a piperazine ring and an ethyl linker connecting the piperazine to the amide group. []

Compound 11: N- {5- [4- (4-methylpiperazinomethyl) -benzoylamido] -2-methylphenyl} -4- (3-pyridyl) -2-pyrimidinamine

  • Compound Description: This compound acts as a kinase inhibitor, demonstrating activity against specific kinases like Bcr-Abl, Flt-3, FAK, and RAF. Its structure includes a piperazine ring with a methyl substituent. []
  • Relevance: Both S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride and this compound share the presence of a piperazine ring within their structures. []

Compound 12: 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile ([F]SP203)

  • Compound Description: Designed for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5) with PET, [F]SP203 undergoes radiodefluorination in vivo, releasing [F]fluoride ion. This process, found to occur through glutathionylation at the 2-fluoromethyl group, impacts its effectiveness as a PET radioligand for quantifying mGluR5 in the brain. []
  • Relevance: Although not directly structurally related, [F]SP203 is included due to its relevance to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride in the context of potential applications as a PET ligand. Both compounds could be investigated for their suitability as PET tracers, and understanding the metabolic fate and potential for radiodefluorination, as observed with [F]SP203, is crucial when designing and evaluating new PET radioligands. []

Properties

CAS Number

2205383-96-4

Product Name

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

IUPAC Name

N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride

Molecular Formula

C9H21Cl2N3O

Molecular Weight

258.19 g/mol

InChI

InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H

InChI Key

JHQITXALORETFX-UHFFFAOYSA-N

SMILES

CCNC(=O)C(C)N1CCNCC1.Cl.Cl

Canonical SMILES

CCNC(=O)C(C)N1CCNCC1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.